molecular formula C13H11Cl B231144 2-Chloro-4-methyl-1,1'-biphenyl CAS No. 19493-33-5

2-Chloro-4-methyl-1,1'-biphenyl

Cat. No. B231144
CAS RN: 19493-33-5
M. Wt: 202.68 g/mol
InChI Key: DGKCCWKKKJIEHA-UHFFFAOYSA-N
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Description

“2-Chloro-4-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11Cl . It is a derivative of biphenyl, which consists of two connected phenyl rings . The compound has a chlorine atom substituted at the 2-position and a methyl group at the 4-position .


Synthesis Analysis

The synthesis of “2-Chloro-4-methyl-1,1’-biphenyl” can be achieved through various methods. One such method involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane . Another approach involves Suzuki-coupling and demethylation reactions .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methyl-1,1’-biphenyl” consists of two connected phenyl rings with a chlorine atom substituted at the 2-position and a methyl group at the 4-position .


Physical And Chemical Properties Analysis

“2-Chloro-4-methyl-1,1’-biphenyl” is a solid at room temperature . It has a molecular weight of 202.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Antimalarial Activity : A study by Werbel et al. (1986) synthesized a series of compounds including those related to 2-Chloro-4-methyl-1,1'-biphenyl, which showed significant antimalarial activity against Plasmodium berghei in mice and in primate models.

  • Insecticide Intermediate : Zhang et al. (2019) reported on the synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in the production of bifenthrin, a pyrethroid insecticide.

  • Environmental Biodegradation : Arensdorf and Focht (1995) found that Pseudomonas cepacia P166 can degrade 4-chlorobiphenyl, producing 4-chlorobenzoate as a central intermediate. This research highlights the potential use of bacterial degradation for environmental cleanup of biphenyl compounds (Arensdorf & Focht, 1995).

  • Liquid Crystals : A study by Bezborodov et al. (1991) synthesized liquid-crystalline 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, indicating potential applications in display technologies.

  • Enzyme Studies : Furukawa, Suenaga, and Goto (2004) conducted research on biphenyl dioxygenases, enzymes that play a crucial role in the degradation of biphenyl and polychlorinated biphenyls, suggesting applications in environmental bioremediation and understanding of PCB degradation pathways (Furukawa, Suenaga, & Goto, 2004).

  • Disinfectant Residue Analysis : Baranowska and Wojciechowska (2012) developed a method for determining residues of disinfectant agents, including biphenyl-2-ol, in surface water, relevant for environmental monitoring and safety assessment (Baranowska & Wojciechowska, 2012).

  • Pharmaceutical Applications : Bovy et al. (1991) synthesized nonpeptide angiotensin II antagonists using a biphenyl derivative, indicating potential use in hypertension and cardiovascular treatments (Bovy et al., 1991).

Future Directions

The future directions for “2-Chloro-4-methyl-1,1’-biphenyl” could involve its use in the synthesis of other complex organic compounds. For instance, it could serve as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

2-chloro-4-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKCCWKKKJIEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629169
Record name 2-Chloro-4-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-1,1'-biphenyl

CAS RN

19493-33-5
Record name 2-Chloro-4-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Li, C Liu, X Xu, Q Qiu, X Su, Y Dai, J Yang, H Li… - European Journal of …, 2017 - Elsevier
The free fatty acid receptor 1 (FFA1) has emerged as an attractive anti-diabetic target that mediates glucose-stimulated insulin secretion. Several FFA1 agonists have been reported, but …
Number of citations: 32 www.sciencedirect.com
P Wessig, S Krebs - European Journal of Organic Chemistry, 2021 - Wiley Online Library
The photochemical fragmentation of N‐aroylsulfonamides 9 (ASAP) is a powerful method for the preparation of various biaryls. Compounds 9 are easily accessible in two steps from …
XW Jiang, BE Jiang, H Liu, ZT Liu, LL Hu, M Liu… - European Journal of …, 2018 - Elsevier
GPR40, also known as free fatty acid receptor 1 (FFAR1), is a member of G protein-coupled receptors (GPCR) family and has emerged as an attractive target for the treatment of type 2 …
Number of citations: 10 www.sciencedirect.com
Z Li, C Liu, X Xu, W Shi, H Li, Y Dai, X Cai, W Huang… - Bioorganic …, 2018 - Elsevier
The free fatty acid receptor 1 (FFA1) is a potential target due to its function in enhancement of glucose-stimulated insulin secretion. Takeda’s compound 1 has robustly in vitro activity for …
Number of citations: 11 www.sciencedirect.com
Z Li, C Liu, J Yang, J Zhou, Z Ye, D Feng, N Yue… - European Journal of …, 2019 - Elsevier
Based on an old phenoxyacetic acid scaffold, CPU014 (compound 14) has been identified as a superior agonist by comprehensive exploration of structure-activity relationship. In vitro …
Number of citations: 15 www.sciencedirect.com
Z Li, Q Ren, X Wang, Z Zhou, L Hu, L Deng, L Guan… - Bioorganic …, 2019 - Elsevier
Based on a previously reported phenoxyacetic acid scaffold, compound 7 (HWL-088) has been identified as a superior free fatty acid receptor 1 (FFA1) agonist by comprehensive …
Number of citations: 17 www.sciencedirect.com
N Truchan, C Jandl, A Pöthig, S Breitenlechner… - Synthesis, 2019 - thieme-connect.com
The oxidative cross-coupling of phenols (3 equiv) to various substituted phenyl N,N-diethylcarbamates was explored with a variety of substrates. Pd(OAc) 2 was employed as the …
Number of citations: 3 www.thieme-connect.com
H Deng, M Wang, Y Liang, X Chen, T Wang, JJ Wong… - Chem, 2022 - cell.com
Phosphorous-containing heterocycles have attracted particular interest because they exhibit markedly different properties than common oxygen-, nitrogen-, and/or sulfur-based …
Number of citations: 9 www.cell.com

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